Product packaging for 4-Defluoro-4-(p-fluorophenyl) aprepitant(Cat. No.:CAS No. 2348441-63-2)

4-Defluoro-4-(p-fluorophenyl) aprepitant

Cat. No.: B13424169
CAS No.: 2348441-63-2
M. Wt: 610.5 g/mol
InChI Key: MUPWKDYRUDTXEG-RENKICTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of NK1 Receptor Antagonism in Pharmaceutical Sciences and its Therapeutic Significance

The study of neurokinin-1 (NK1) receptor antagonists represents a significant area of advancement in pharmaceutical sciences. These compounds, also known as "-pitants," function by blocking the activity of the NK1 receptor. wikipedia.orgpatsnap.com The NK1 receptor, a G protein-coupled receptor found in both the central and peripheral nervous systems, is the primary binding site for Substance P, an 11-amino acid neuropeptide. wikipedia.orgnih.gov Substance P is a key mediator in numerous physiological and pathophysiological processes, including pain transmission, inflammation, the stress response, and the vomiting reflex. patsnap.comwikipedia.orgnih.govnih.gov

By competitively inhibiting Substance P from binding to its receptor, NK1 antagonists can modulate these critical pathways. patsnap.comnih.gov This mechanism of action gives them a broad spectrum of potential therapeutic applications, including unique antidepressant and anxiolytic properties. wikipedia.orgpatsnap.com The discovery and development of NK1 receptor antagonists marked a pivotal moment in supportive care, particularly in oncology. wikipedia.org Their most established clinical use is in the prevention of chemotherapy-induced nausea and vomiting (CINV), where they have demonstrated efficacy against both the immediate (acute) and, notably, the more difficult-to-control delayed phases of emesis. wikipedia.org Beyond CINV, their therapeutic significance extends to the management of postoperative nausea and vomiting (PONV), and they are being explored for potential use in treating psychiatric disorders, neuroinflammation, and pain. patsnap.compatsnap.commdpi.com

The Role and Significance of Aprepitant (B1667566) in NK1 Receptor Modulator Research

Aprepitant holds a pioneering role in the field of NK1 receptor modulation. In 2003, it became the first NK1 receptor antagonist to receive approval from the U.S. Food and Drug Administration (FDA), validating this receptor as a viable therapeutic target. mdpi.com Marketed for the prevention of CINV and PONV, aprepitant is a selective, high-affinity antagonist of human NK1 receptors. wikipedia.orgdrugbank.comnih.gov Positron Emission Tomography (PET) studies have confirmed its ability to cross the blood-brain barrier and occupy NK1 receptors within the human brain, directly engaging the central pathways of emesis. wikipedia.orgdrugbank.com

The clinical success of aprepitant, typically used in a combination regimen with other antiemetics like 5-HT3 receptor antagonists (e.g., ondansetron) and corticosteroids (e.g., dexamethasone), has established a new standard of care. patsnap.comwikipedia.org Its development has served as a crucial research tool, deepening the scientific understanding of the Substance P/NK1 pathway's role in health and disease. nih.gov For instance, research with aprepitant demonstrated that high receptor occupancy levels effective for CINV were not sufficient for treating depression, which consequently halted its development for that indication. taylorandfrancis.com The success of aprepitant catalyzed further research and development in this class, leading to the creation of subsequent agents, including fosaprepitant (B1673561) (an intravenous prodrug of aprepitant), rolapitant, and netupitant. wikipedia.orgnih.gov More recently, the role of the NK1 receptor in tumor biology has led to investigations of aprepitant as a potential broad-spectrum anticancer agent. mdpi.comnih.govresearchgate.net

Characterization of 4-Defluoro-4-(p-fluorophenyl) aprepitant as a Structurally Related Chemical Entity and Impurity of Aprepitant

In the manufacturing of any pharmaceutical agent, the formation of impurities—substances that are structurally related to the active pharmaceutical ingredient (API) but are not the API itself—is a critical consideration. This compound is one such chemical entity, identified as a known process-related impurity of aprepitant. nih.govfda.gov In pharmacopeial references, it is often designated as "Aprepitant Impurity C [EP]," signifying its recognition by the European Pharmacopoeia. nih.gov

The name of the compound describes its structural deviation from aprepitant. In the aprepitant molecule, the morpholine (B109124) ring is substituted with a 4-fluorophenyl group at the 3-position. wikipedia.org In this compound, this 4-fluorophenyl moiety is replaced by a 4'-fluoro-[1,1'-biphenyl]-4-yl group. nih.gov This modification results in a larger, more complex structure while retaining the core morpholine and triazolone pharmacophores essential for NK1 receptor interaction. The key chemical properties of this impurity are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)morpholino)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one nih.gov
Molecular FormulaC₂₉H₂₅F₇N₄O₃ nih.govnih.gov
Molecular Weight610.5 g/mol nih.gov
SynonymsAprepitant impurity C [EP] nih.gov
CAS Number2348441-63-2 nih.gov

Rationale for Academic Investigation into the Structural and Potential Biological Implications of Aprepitant Impurities and Analogs

The academic and industrial investigation of pharmaceutical impurities and analogs like this compound is driven by fundamental requirements for safety, quality, and scientific understanding. From a regulatory standpoint, the identification, characterization, and control of impurities are mandated to ensure the consistency, safety, and efficacy of the final drug product. synthinkchemicals.com Regulatory bodies require a thorough understanding of impurity profiles for drug approval and manufacturing. synthinkchemicals.com

Beyond regulatory compliance, the study of these structurally related molecules has significant scientific merit. Even minor modifications to a drug's structure can profoundly alter its pharmacological and pharmacokinetic properties. Investigating an impurity like this compound allows researchers to explore its potential biological activity. This includes assessing its affinity for the NK1 receptor, determining if it acts as an agonist or antagonist, and evaluating its potency relative to the parent compound, aprepitant. Such studies are crucial because an impurity could potentially contribute to the therapeutic effect, introduce off-target effects, or interfere with the parent drug's efficacy.

Furthermore, the study of a series of related analogs provides valuable insights into the structure-activity relationships (SAR) of a drug class. wikipedia.org By comparing the biological activities of aprepitant and its impurities, researchers can better understand which structural features are essential for binding to the NK1 receptor and eliciting a biological response. This knowledge is not only academically important but can also guide the rational design of new, second-generation molecules with improved characteristics, such as enhanced potency, better metabolic stability, or a more favorable side-effect profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H25F7N4O3 B13424169 4-Defluoro-4-(p-fluorophenyl) aprepitant CAS No. 2348441-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2348441-63-2

Molecular Formula

C29H25F7N4O3

Molecular Weight

610.5 g/mol

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[4-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(10-11-42-26)15-24-37-27(41)39-38-24)19-4-2-17(3-5-19)18-6-8-23(30)9-7-18/h2-9,12-14,16,25-26H,10-11,15H2,1H3,(H2,37,38,39,41)/t16-,25+,26-/m1/s1

InChI Key

MUPWKDYRUDTXEG-RENKICTCSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)C5=CC=C(C=C5)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Synthetic Considerations and Formation Mechanisms of 4 Defluoro 4 P Fluorophenyl Aprepitant

Chemical Synthesis Pathways of Aprepitant (B1667566) and its Key Intermediates

The synthesis of aprepitant has evolved significantly, moving from initial discovery routes to more efficient, high-yield, and greener manufacturing processes. A key feature of the molecule's structure is the substituted morpholine (B109124) core, which presents a significant synthetic challenge. researchgate.net

Early and modern syntheses often revolve around the construction of key chiral intermediates. One pivotal intermediate is the enantiopure oxazinone, which serves as a precursor to the morpholine ring. researchgate.netacs.org A streamlined synthesis developed by Merck features a highly stereoselective Lewis acid-catalyzed trans acetalization to couple a chiral alcohol with a trichloroacetimidate, followed by an inversion of an adjacent chiral center on the morpholine ring. acs.org

Another critical component is the (R)-3,5-Bistrifluoromethylphenyl ethanol, which is prepared via catalytic asymmetric transfer hydrogenation. researchgate.net The stereochemistry of this alcohol is crucial as it is used to set the remaining stereogenic centers of the aprepitant molecule. researchgate.net

Several synthetic strategies have been described:

Crystallization-Induced Asymmetric Transformation: This powerful technique is used to convert a mixture of diastereomers into a single desired isomer. For instance, a Lewis acid-mediated coupling of an activated 2-hydroxy-1,4-oxazin-3-one with the enantiopure alcohol initially affords a 1:1 mixture of acetal (B89532) diastereomers. This mixture is then resolved into a single isomer through a crystallization-induced asymmetric transformation, significantly improving the efficiency of the synthesis. researchgate.netnih.govacs.org

Alternative Intermediate Synthesis: Research has also focused on optimizing the synthesis of key building blocks. For example, an efficient, alternative synthesis for enantiomerically pure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, another key intermediate, has been developed. researchgate.net

The final step in many synthetic routes involves the alkylation of the core morpholine intermediate, (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, with a triazolinone side chain, typically 3-chloromethyl-1,2,4-triazolin-5-one, to yield aprepitant. acs.org

Table 1: Key Intermediates in Aprepitant Synthesis
Intermediate NameRole in SynthesisKey Synthetic Feature
(R)-3,5-Bistrifluoromethylphenyl ethanolProvides a key chiral side chainSynthesized via asymmetric transfer hydrogenation researchgate.net
Enantiopure Oxazinone (e.g., N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one)Precursor to the morpholine corePrepared via crystallization-induced asymmetric transformation researchgate.netresearchgate.net
cis-sec-Amine Morpholine Core ((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine)Penultimate intermediate before side-chain additionFormed via stereoselective trans acetalization and subsequent stereocenter inversion acs.orgchemicalbook.comnih.gov

Mechanisms of Formation of 4-Defluoro-4-(p-fluorophenyl) aprepitant as a Byproduct or Impurity in Aprepitant Synthesis

The management of process-related impurities is critical in pharmaceutical manufacturing. google.com The impurity this compound (Aprepitant EP Impurity C) is characterized by the replacement of the 4-fluorophenyl group at the C3 position of the morpholine ring with a 4'-fluoro-[1,1'-biphenyl]-4-yl moiety. synthinkchemicals.compharmaffiliates.com The formation of such an impurity is not a trivial transformation and suggests specific side reactions occurring during the synthesis.

While the exact, documented mechanism for the formation of this specific impurity is not detailed in the available literature, a chemically plausible pathway can be postulated based on its structure. The formation of a biphenyl (B1667301) structure strongly suggests a metal-catalyzed cross-coupling reaction.

Postulated Formation Mechanism:

Contamination of Starting Materials: The most direct route for the introduction of the biphenyl moiety is through a contaminated starting material. The synthesis of the morpholine core often begins with a derivative of 4-fluorophenylglycine or a similar compound. researchgate.netresearchgate.net If the raw material contains a biphenyl analogue (e.g., 4-(4-fluorophenyl)phenylglycine) as an impurity, this could be carried through the synthetic sequence to produce the final impurity.

Side Reaction During Synthesis (e.g., Suzuki-Miyaura Coupling): A more complex scenario involves an unintended side reaction during the synthesis. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. rsc.orgresearchgate.net Some synthetic routes for aprepitant intermediates may involve steps that use palladium catalysts, for instance, in debenzylation reactions where palladium on carbon (Pd/C) is a common reagent. google.com

If residual palladium from a previous step is present, or if conditions are inadvertently suitable for a cross-coupling reaction, a Suzuki-Miyaura-type coupling could occur. This would require three components:

An aryl halide or triflate .

An aryl boronic acid or ester .

A palladium catalyst and a base .

It is conceivable that a precursor to the 3-(4-fluorophenyl)morpholine (B2824144) core, if it were an aryl halide (e.g., containing a bromine or iodine atom instead of fluorine, or if an aryl triflate were used as an intermediate), could couple with a 4-fluorophenylboronic acid species. The formation of biphenyl byproducts is a known issue in such reactions. rsc.orgmdpi.com While aryl fluorides are generally less reactive in these couplings, under certain conditions, C-F activation can occur. mdpi.com The presence of trace amounts of the necessary coupling partners, perhaps from impurities in solvents or reagents, could lead to the formation of the biphenyl impurity at low levels.

Strategies for Mitigating Impurity Formation during Aprepitant Synthesis

Controlling impurities requires a multi-faceted approach, from sourcing raw materials to optimizing reaction conditions and implementing effective purification methods. google.com The strategies to mitigate the formation of this compound would be directed at the plausible mechanisms described above.

Stringent Control of Starting Materials: The most effective strategy is to prevent the impurity from entering the synthetic process. This involves rigorous testing and qualification of all raw materials, particularly the 4-fluorophenyl-containing precursors. Setting strict specifications for known and potential impurities in these starting materials is essential.

Optimization of Reaction Conditions: If the impurity is formed via a side reaction, process parameters must be carefully controlled.

Catalyst Selection and Control: If a palladium-catalyzed step is used (e.g., hydrogenation), ensuring the catalyst is highly selective and does not promote cross-coupling is crucial. Thorough removal of the catalyst after the reaction is also necessary to prevent it from catalyzing unintended reactions in subsequent steps.

Parameter Control: As per ICH guidelines, controlling parameters such as temperature, pressure, reaction time, and stoichiometry can minimize the formation of byproducts. google.com For example, avoiding excessive temperatures or prolonged reaction times can prevent the degradation of materials or the activation of undesired reaction pathways.

Effective Purification Techniques: Since complete prevention of impurity formation is not always possible, robust purification methods are necessary.

Crystallization: Crystallization is a powerful tool for rejecting impurities. The development of a crystallization process that effectively purges the biphenyl impurity is a key mitigation strategy. This involves selecting an appropriate solvent system, controlling the rate of supersaturation, and optimizing temperature profiles to maximize the purity of the isolated solid.

Chromatography: While less common for large-scale manufacturing, chromatographic purification can be used to remove impurities that are difficult to separate by crystallization.

Derivatization Approaches to Explore Structure-Activity Relationships within Aprepitant Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the properties of a lead compound. nih.gov Through systematic chemical modification, or derivatization, researchers can understand which parts of a molecule are essential for its biological activity and which can be altered to improve potency, selectivity, or pharmacokinetic properties.

For aprepitant, SAR studies have been crucial in the discovery of even more potent and long-acting NK-1 receptor antagonists. The core structure of aprepitant offers several positions for modification:

The Phenyl and Fluorophenyl Groups: Modifications to these aromatic rings can influence binding affinity and metabolic stability.

The Triazolinone Moiety: While SAR data suggest this group interacts with the receptor, modifications have shown that this interaction may not be indispensable for high-affinity binding. mdpi.com

The Ether Linkage and Side Chain: The (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy side chain is critical for high affinity.

One notable example of successful derivatization is the structural modification of the morpholine acetal, which led to the discovery of 2-(R)-(1-(R)-3,5- bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4- triazol-5-yl)methyl morpholine . This analogue was identified as a potential clinical candidate with a broad range of activity.

Table 2: Examples of Aprepitant Analogues and the Focus of Derivatization
Analogue/Derivative ClassSite of DerivatizationPurpose/Outcome of SAR Study
Desfluoro Aprepitant (Impurity A) veeprho.comsynzeal.comFluorophenyl group replaced with a phenyl groupUnderstanding the role of the fluorine atom in receptor binding and activity.
Metabolites (e.g., at the morpholine ring) researchgate.netMorpholine ring and its side chainsInvestigating metabolic pathways and the activity of metabolites. Seven weakly active metabolites have been identified. researchgate.net
Hybrid Compounds (e.g., Opioid Agonist/NK1R Antagonist) mdpi.comCoupling aprepitant pharmacophore to another active moleculeCreating bifunctional molecules with novel therapeutic profiles, such as selective cytotoxicity for cancer cells. mdpi.com

These studies demonstrate that while the core structure of aprepitant is highly optimized, targeted derivatization can lead to new chemical entities with improved or novel therapeutic properties, highlighting the power of SAR in drug discovery.

Advanced Analytical Methodologies for Characterization and Quantification of 4 Defluoro 4 P Fluorophenyl Aprepitant in Research

Development and Validation of Chromatographic Techniques for Impurity Profiling

Impurity profiling is a critical component of pharmaceutical analysis, and chromatographic techniques are the cornerstone of this process. The development and validation of robust methods are essential for separating and identifying impurities like 4-Defluoro-4-(p-fluorophenyl) aprepitant (B1667566) from the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for this purpose. A stability-indicating HPLC method would be developed to separate 4-Defluoro-4-(p-fluorophenyl) aprepitant from Aprepitant and other potential degradation products. researchgate.net The method development process involves optimizing various parameters, including the column type, mobile phase composition, flow rate, and column temperature. researchgate.net For compounds like Aprepitant and its fluorinated analogs, reversed-phase columns, such as a C18 or a FluoroPhenyl column, are often effective. The latter can offer alternative selectivity for fluorinated compounds. sepscience.com A UV detector is typically used for quantification, with the detection wavelength set to maximize the response for the analyte and its impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it invaluable for impurity profiling, especially for identifying trace-level impurities. mdpi.comresearchgate.net This technique combines the separation power of LC with the mass-resolving capability of MS/MS. nih.gov For this compound, an LC-MS/MS method would be developed to provide unequivocal identification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. nih.govresearchgate.net

Method validation is performed according to established guidelines (e.g., ICH) to ensure the method is suitable for its intended purpose. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.net

Table 1: Illustrative Chromatographic Conditions for Impurity Profiling

ParameterHPLC/UHPLC-UVLC-MS/MS
Column Reversed-Phase C18 or FluoroPhenyl, <5 µmReversed-Phase C18, <3 µm
Mobile Phase Acetonitrile and Water/Buffer (e.g., Formic Acid)Acetonitrile and Water with Formic Acid
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.5 mL/min
Detection UV at a specified wavelength (e.g., 270 nm)Tandem Mass Spectrometry (MRM mode)
Column Temp. 30 - 45 °C40 °C
Injection Vol. 5 - 20 µL2 - 10 µL

Spectroscopic Identification and Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of pharmaceutical compounds and their impurities.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its accurate mass, which can then be used to confirm its molecular formula, C29H25F7N4O3. nih.govnih.gov The calculated exact mass of this compound is 610.18148781 Da. nih.gov Tandem MS (MS/MS) experiments are performed to induce fragmentation of the parent ion. The resulting fragmentation pattern is unique to the molecule's structure and serves as a fingerprint for its identification, helping to distinguish it from isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the complete chemical structure of a molecule. For this compound, a suite of NMR experiments would be conducted:

¹H NMR: To identify the number and types of protons and their connectivity.

¹³C NMR: To determine the number and types of carbon atoms in the molecule.

¹⁹F NMR: This is particularly important for this molecule due to the presence of seven fluorine atoms (in the trifluoromethyl groups and the p-fluorophenyl group). nih.gov ¹⁹F NMR provides distinct signals for fluorine atoms in different chemical environments, confirming their presence and location within the structure. nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei and piece together the final, unambiguous structure.

Table 2: Key Physicochemical and Spectroscopic Data for Structural Elucidation

PropertyValueSource
Molecular Formula C29H25F7N4O3 nih.govnih.gov
Molecular Weight 610.5 g/mol nih.gov
Exact Mass 610.18148781 Da nih.gov
Key NMR Nuclei ¹H, ¹³C, ¹⁹FN/A

Application of Reference Standards and Impurity Standards in Analytical Research

Reference standards are highly characterized materials used as a benchmark for confirming the identity and purity of a substance. sigmaaldrich.com In the context of this compound, its role can be twofold.

First, as an impurity of Aprepitant, a well-characterized standard of this compound is essential for several analytical applications. synthinkchemicals.com It is used to confirm the identity of impurity peaks in a chromatogram by comparing retention times. synzeal.com It is also critical for the validation of analytical methods, particularly for determining specificity, LOD, and LOQ. synzeal.com In quality control (QC) environments, this impurity standard is used to ensure that the level of this specific impurity in batches of Aprepitant does not exceed specified limits. synzeal.com

Second, if this compound itself is the subject of research, a primary reference standard of the compound is required. This standard would be used to develop and validate analytical methods for its own characterization and quantification in various research samples. synthinkchemicals.com These standards are supplied with a comprehensive Certificate of Analysis (CoA) that includes data confirming their identity and purity. synzeal.com

Quantitative Determination of this compound in Research Samples

The quantitative determination of this compound in research samples, such as in-process control samples or stability study samples, relies on the validated chromatographic methods discussed previously.

Using HPLC-UV or UHPLC-UV, quantification is typically performed using an external standard method. A calibration curve is constructed by injecting known concentrations of the this compound reference standard and plotting the peak area response against the concentration. The concentration of the impurity in an unknown research sample is then calculated by comparing its peak area response to the calibration curve.

For samples where the concentration of the impurity is very low or the sample matrix is complex, LC-MS/MS is the preferred method due to its higher sensitivity and selectivity. nih.gov Quantification is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition for this compound is monitored. This approach minimizes interference from other components in the sample matrix, leading to more accurate and reliable quantification. An internal standard is often used in LC-MS/MS analysis to correct for variations in sample preparation and instrument response.

The accuracy and precision of the quantitative determination are established during method validation, ensuring that the analytical results are reliable for research and decision-making purposes. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights from Aprepitant Analogs Including 4 Defluoro 4 P Fluorophenyl Aprepitant

Comparative Analysis of Molecular Structure between Aprepitant (B1667566) and 4-Defluoro-4-(p-fluorophenyl) aprepitant

Aprepitant and this compound share a common core structure, which includes a morpholine (B109124) ring, a (trifluoromethyl)phenyl ethoxy moiety, and a triazolone group. The key structural difference lies in the substitution at the 3-position of the morpholine ring. In aprepitant, this position is occupied by a 4-fluorophenyl group. In contrast, this compound features a 4-(p-fluorophenyl)phenyl (or 4'-fluoro-[1,1'-biphenyl]-4-yl) group at this same position. This modification represents a defluorination at the 4-position of the phenyl ring directly attached to the morpholine, and the introduction of a second phenyl ring with a fluorine atom at its para-position.

Table 1: Structural and Physicochemical Properties of Aprepitant and this compound
PropertyAprepitantThis compound
Molecular FormulaC23H21F7N4O3C29H25F7N4O3
Molecular Weight534.43 g/mol610.52 g/mol
Substituent at Morpholine C34-Fluorophenyl4'-(p-Fluorophenyl)phenyl

Impact of Aromatic Fluorination and Morpholine Ring Substituents on NK1 Receptor Binding Affinity and Selectivity in NK1 Antagonists

Aromatic fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the development of aprepitant, fluorination of the phenyl ring was a key modification to prevent metabolic deactivation. nih.gov The fluorine atom's high electronegativity and small size can influence the electronic properties of the aromatic ring and lead to favorable interactions with the receptor.

The morpholine ring and its substituents are crucial for the activity of many NK1 receptor antagonists. The introduction of a morpholine nucleus in aprepitant's precursors was found to enhance receptor-binding affinity. nih.gov The substituents on the morpholine ring dictate the orientation of the molecule within the binding pocket of the NK1 receptor. The 3-position substituent, in particular, plays a significant role in establishing key interactions with the receptor.

In this compound, the removal of the fluorine atom from the phenyl ring directly attached to the morpholine and the addition of a p-fluorophenyl group would likely alter its interaction with the receptor. While the defluorination might impact metabolic stability, the introduction of the larger, more lipophilic biphenyl (B1667301) group could lead to new or enhanced hydrophobic interactions within the binding pocket. The fluorine atom on the distal phenyl ring may still contribute to favorable binding interactions.

Elucidation of Pharmacophoric Features for NK1 Receptor Antagonism

The pharmacophore for non-peptide NK1 receptor antagonists generally consists of a central scaffold, two aromatic rings, and at least one hydrogen-bond acceptor. researchgate.net In aprepitant, the morpholine ring acts as the central scaffold, the 3,5-bis(trifluoromethyl)phenyl and the 4-fluorophenyl groups are the two aromatic moieties, and the triazolone ring provides hydrogen bond acceptors.

The spatial arrangement of these features is critical for high-affinity binding. The two aromatic rings are thought to engage in π-π stacking or hydrophobic interactions with aromatic residues in the receptor's binding pocket. The hydrogen bond acceptors on the triazolone ring form crucial hydrogen bonds with the receptor, anchoring the ligand in place. The core structure of this compound retains these essential pharmacophoric features, suggesting it would also act as an NK1 receptor antagonist. The extended biphenyl system in this analog could potentially lead to a different orientation or additional interactions within the binding site compared to aprepitant.

Implications of Structural Deviations on Ligand Efficiency and Receptor Interactions

Ligand efficiency (LE) is a metric used to evaluate the binding energy of a ligand per heavy atom. It is a useful tool for comparing the effectiveness of different-sized molecules in binding to a target. The structural modifications in this compound, specifically the addition of a phenyl ring, increase its molecular weight. This increase in size would need to be accompanied by a significant improvement in binding affinity for the ligand efficiency to remain comparable to or greater than that of aprepitant.

The crystal structure of aprepitant bound to the NK1 receptor reveals that the 4-fluorophenyl group is situated in a hydrophobic pocket. nih.gov The fluorine atom is in proximity to several amino acid residues, suggesting it may participate in favorable interactions. In this compound, the biphenyl moiety would occupy this pocket. The increased size of this group could lead to steric clashes or, conversely, allow for more extensive hydrophobic interactions with the receptor. The terminal p-fluorophenyl ring could potentially form new interactions with residues deeper within the binding pocket. Without experimental data, it is difficult to predict whether these changes would result in a net increase or decrease in binding affinity and, consequently, ligand efficiency.

Computational Chemistry Applications in Predicting SAR and SPR for Aprepitant Derivatives

Computational chemistry methods, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting the SAR and SPR of drug candidates. These methods can be used to model the binding of aprepitant and its derivatives, like this compound, to the NK1 receptor.

By using the known crystal structure of the aprepitant-NK1 receptor complex, researchers can perform in silico modifications to the aprepitant structure and predict how these changes will affect binding. For this compound, a docking study could predict its preferred binding pose and identify key interactions with the receptor. Molecular dynamics simulations could then be used to assess the stability of the ligand-receptor complex and calculate the binding free energy, providing a theoretical estimate of its binding affinity. These computational studies can guide the synthesis and experimental testing of new analogs, saving time and resources in the drug discovery process.

Molecular Interactions and Pre Clinical Mechanistic Studies of 4 Defluoro 4 P Fluorophenyl Aprepitant in Vitro and Animal Models

Assessment of NK1 Receptor Binding Affinity and Functional Activity in Recombinant Cell Lines

Aprepitant (B1667566) is a potent and selective antagonist of the human NK1 receptor. In radioligand binding assays using recombinant cell lines expressing the human NK1 receptor, aprepitant demonstrates high binding affinity. These in vitro studies are crucial for determining the fundamental interaction between the compound and its primary molecular target.

The functional activity of aprepitant as an antagonist has been confirmed in various in vitro models. By competitively binding to the NK1 receptor, aprepitant prevents the binding of the endogenous ligand, Substance P, thereby inhibiting the downstream signaling cascade that leads to emesis and other physiological responses. The antagonistic properties of aprepitant are a key determinant of its therapeutic effects.

Table 1: In Vitro NK1 Receptor Binding Affinity of Aprepitant

Compound Receptor Assay Type IC50 (nM)
Aprepitant Human NK1 Radioligand Binding 0.1

Data presented is for the parent compound, aprepitant.

Evaluation of Selectivity Against Other Neurotransmitter Receptors and Ion Channels in vitro

A hallmark of aprepitant's pharmacological profile is its high selectivity for the NK1 receptor over other neurotransmitter receptors and ion channels. jkscience.orgresearchgate.netdrugbank.com In vitro studies have demonstrated that aprepitant has minimal affinity for NK2 and NK3 receptors, which are other members of the tachykinin receptor family. mdpi.comresearchgate.net Furthermore, it shows little to no interaction with serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors, which are targets for other antiemetic therapies. jkscience.orgresearchgate.netdrugbank.comresearchgate.net This high degree of selectivity is a critical factor in its favorable side-effect profile.

The selectivity of aprepitant has been systematically evaluated through broad panel screening against a wide range of receptors and ion channels. These studies confirm that aprepitant's mechanism of action is highly specific to the blockade of the NK1 receptor, minimizing the potential for off-target pharmacological effects.

Table 2: Selectivity Profile of Aprepitant Against Other Tachykinin Receptors

Compound Receptor Selectivity vs. NK1 (fold)
Aprepitant Human NK2 ~45,000
Aprepitant Human NK3 ~3,000

Data presented is for the parent compound, aprepitant.

Investigation of Cellular Signaling Pathways Modulated by Aprepitant Analogs in vitro

As an antagonist of the G protein-coupled NK1 receptor, aprepitant modulates intracellular signaling pathways upon binding. The binding of Substance P to the NK1 receptor typically activates downstream signaling cascades involving G proteins, leading to the generation of second messengers and subsequent cellular responses. Aprepitant, by blocking the binding of Substance P, prevents the initiation of these signaling events.

In vitro studies utilizing cell lines expressing the NK1 receptor have shown that aprepitant can inhibit Substance P-induced cellular responses, such as calcium mobilization and the activation of signaling proteins. nih.gov Furthermore, in the context of cancer research, aprepitant has been observed to induce apoptosis and affect cell cycle progression in various cancer cell lines, suggesting modulation of pathways related to cell survival and proliferation. nih.gov For instance, in acute myeloid leukemia cells, aprepitant has been shown to enhance G0/G1 cell cycle arrest. nih.gov In colorectal cancer and osteosarcoma models, aprepitant has been found to induce apoptosis and reduce the expression of proteins involved in metastasis, such as matrix metalloproteinases (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF). nih.govnih.gov

Comparative in vivo Receptor Occupancy Studies in Animal Models (if applicable to impurities/analogs)

While specific in vivo receptor occupancy studies for 4-Defluoro-4-(p-fluorophenyl) aprepitant are not available, extensive research has been conducted on aprepitant using animal models and human positron emission tomography (PET) studies. nih.govaponvie.comfda.gov These studies have been instrumental in demonstrating that aprepitant crosses the blood-brain barrier and occupies NK1 receptors in the brain in a dose-dependent manner. drugbank.comresearchgate.netfda.gov

In animal models, the administration of aprepitant has been shown to result in high levels of NK1 receptor occupancy in key brain regions associated with the emetic reflex. drugbank.comfda.gov These preclinical findings have been corroborated by human PET studies, which have quantified the extent and duration of NK1 receptor occupancy following oral and intravenous administration of aprepitant and its prodrug, fosaprepitant (B1673561). nih.govaponvie.comnih.gov These studies have established a clear relationship between plasma concentrations of aprepitant and the degree of NK1 receptor occupancy in the brain, providing a translational link between preclinical and clinical findings.

Table 3: Brain NK1 Receptor Occupancy of Aprepitant in Humans (from PET studies)

Administration Route Time Post-Dose Receptor Occupancy (%)
Intravenous (Fosaprepitant) ~30 min (Tmax) 100
Intravenous (Fosaprepitant) 24 hours 100
Intravenous (Fosaprepitant) 48 hours ≥97
Oral (Aprepitant) ~4 hours (Tmax) ≥99
Oral (Aprepitant) 24 hours ≥99
Oral (Aprepitant) 48 hours ≥97

Data from human studies with the parent compound, aprepitant, and its prodrug, fosaprepitant. nih.gov

Assessment of Potential Off-Target Interactions at a Molecular Level in Pre-clinical Systems

Preclinical studies have investigated the potential for aprepitant to interact with other molecular targets, particularly drug-metabolizing enzymes. Aprepitant is known to be a substrate, as well as a moderate inhibitor and an inducer, of the cytochrome P450 3A4 (CYP3A4) enzyme system. drugbank.comnih.govnih.govnih.gov It is also a minor substrate for CYP1A2 and CYP2C19. drugbank.com

Computational and in Silico Approaches to Understanding 4 Defluoro 4 P Fluorophenyl Aprepitant

Molecular Docking and Scoring Studies with NK1 Receptor Crystal Structures

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 4-Defluoro-4-(p-fluorophenyl) aprepitant (B1667566), docking studies utilize the high-resolution crystal structures of the human NK1 receptor (NK1R), often in complex with aprepitant itself or other antagonists. nih.govnih.gov These studies are crucial for understanding how the structural modifications in the analog—specifically the replacement of the 3,5-bis(trifluoromethyl)phenyl moiety with a p-fluorophenyl group—affect its binding affinity and interaction profile within the NK1R's orthosteric binding pocket.

The binding site for aprepitant in the NK1R is a largely hydrophobic cleft formed by transmembrane helices. nih.govnih.gov Docking simulations would position 4-Defluoro-4-(p-fluorophenyl) aprepitant within this pocket to analyze its interactions with key amino acid residues. The original aprepitant molecule is stabilized by numerous hydrophobic interactions and multiple hydrogen bonds. nih.gov The bis-trifluoromethyl-phenyl group, in particular, inserts into a hydrophobic subpocket, serving as an anchor. nih.gov

Simulations for the new analog would focus on how the p-fluorophenyl group fits into this subpocket and whether it maintains or alters critical interactions. Scoring functions are then used to estimate the binding free energy of the ligand-receptor complex, providing a quantitative prediction of binding affinity. A lower docking score typically indicates a more favorable binding interaction. These scores would be compared against the known binding affinity of aprepitant to predict whether the analog is likely to be a more or less potent antagonist.

Interacting ResidueInteraction Type with AprepitantPredicted Interaction with this compound
W2616.48 Hydrophobic (pinching)Expected to be maintained, crucial for antagonist activity.
F2646.51 HydrophobicExpected to be maintained.
H1975.39 Hydrogen Bond (with morpholine (B109124) oxygen)Expected to be maintained as the morpholine core is unchanged.
Q1654.60 Hydrogen Bond (with triazolone group)Expected to be maintained as the triazolone group is unchanged.
Hydrophobic Pocket (Helices III, V, VI) van der Waals, HydrophobicThe p-fluorophenyl group will occupy this pocket; its smaller size compared to the bis(trifluoromethyl)phenyl group may alter the quality of fit.

Molecular Dynamics Simulations to Explore Ligand-Receptor Complex Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation would be initiated using the best-docked pose of this compound within the NK1 receptor. This simulation would place the complex in a solvated, physiologically relevant environment to observe its behavior on a nanosecond to microsecond timescale.

The primary goals of MD simulations in this context are:

Stability Assessment: To verify the stability of the docked pose. If the ligand remains stably bound in its initial predicted orientation throughout the simulation, it lends confidence to the docking result.

Conformational Changes: To observe any conformational changes in the receptor induced by the binding of the new analog. Aprepitant is known to promote specific conformational changes that lead to long-lasting inhibition of the NK1R. mdpi.com MD can reveal if the analog induces a similar or different structural rearrangement.

Interaction Dynamics: To analyze the persistence and strength of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. This provides a more realistic picture of the binding mode than a static image.

Binding Free Energy Calculation: Advanced MD-based methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate a more accurate estimation of the binding free energy, refining the predictions from initial docking scores.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aprepitant Analog Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.org To evaluate this compound, a QSAR model would be built using a dataset of existing aprepitant analogs with known NK1 receptor binding affinities.

The process involves:

Dataset Collection: Assembling a series of aprepitant analogs with experimentally measured NK1R inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ).

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used in its creation.

Once a validated QSAR model is established, the chemical structure of this compound can be used to calculate the same set of descriptors. By inputting these descriptor values into the QSAR equation, a predicted biological activity for the new compound can be obtained. This provides a rapid screening method to prioritize which analogs are most promising for synthesis.

CompoundKey Structural Descriptor (Example: LogP)Experimental Activity (pIC₅₀)Predicted Activity (pIC₅₀)
Aprepitant4.89.19.0
Analog A4.58.88.7
Analog B5.29.39.4
This compound 4.6 (Calculated) N/A 8.9 (Predicted by Model)

Note: Data in this table is illustrative for demonstrating the QSAR concept.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds using in silico Methods

In silico ADME prediction is critical in early-stage drug discovery to identify compounds with potentially poor pharmacokinetic profiles. researchgate.net Various computational tools and models, such as SwissADME, can predict the ADME properties of a novel compound like this compound based on its structure. mdpi.comnih.gov

Key predicted properties include:

Absorption: Parameters like oral bioavailability and blood-brain barrier (BBB) penetration are crucial. Aprepitant is known to cross the BBB and occupy brain NK1 receptors. drugbank.comresearchgate.net Models would predict if the new analog retains this capability.

Distribution: Predictions of plasma protein binding are important. Aprepitant is highly bound to plasma proteins (>95%), which affects its distribution and availability. drugbank.comnih.gov

Metabolism: Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4. drugbank.comnih.gov In silico models can predict potential sites of metabolism on the new analog and its likelihood of being a substrate or inhibitor of major CYP enzymes, flagging potential drug-drug interactions.

Excretion: Properties related to solubility and clearance are estimated.

ADME PropertyAprepitant (Known/Experimental)This compound (Predicted)Rationale for Prediction
Lipophilicity (LogP) ~4.8Slightly lower (~4.6)Replacement of two -CF₃ groups with one -F group reduces overall lipophilicity.
Water Solubility Poorly solublePoorly solubleThe core structure remains large and hydrophobic.
Blood-Brain Barrier (BBB) Permeation YesYesThe compound is predicted to remain sufficiently lipophilic to cross the BBB.
CYP3A4 Substrate YesLikely YesThe core morpholine and aromatic rings, common sites for metabolism, are retained.
Plasma Protein Binding >95%>95%High lipophilicity suggests strong binding to plasma proteins will be maintained.

Application of Cheminformatics in the Analysis of NK1 Antagonist Chemical Space

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. To understand this compound, cheminformatics can be used to map the "chemical space" of all known NK1 antagonists. wikipedia.org

This is achieved by representing each antagonist as a point in a high-dimensional space defined by its structural and physicochemical properties. Dimensionality reduction techniques, like Principal Component Analysis (PCA), are then used to visualize this space in 2D or 3D. This map reveals clusters of structurally similar compounds and areas of the chemical space that are densely populated or unexplored.

By placing this compound on this map, researchers can:

Assess Novelty: Determine if the analog lies within a known cluster of aprepitant-like molecules or if it occupies a novel region of chemical space, suggesting a potentially different pharmacological profile.

Identify Structure-Property Trends: Analyze the distribution of properties (e.g., potency, solubility, toxicity) across the map to identify trends that can guide the design of future analogs.

Diversity Analysis: Compare the analog to a library of existing drugs to ensure it possesses unique characteristics and is not merely redundant with existing scaffolds. This helps in designing compounds with improved properties or different intellectual property profiles.

Future Research Directions and Methodological Innovations for Aprepitant Impurities and Analogs

Development of Advanced Analytical Techniques for Trace Impurity Detection and Quantification

The identification and control of impurities are critical aspects of drug development to ensure the safety and efficacy of the final product. For complex molecules like aprepitant (B1667566), whose synthesis involves multiple chiral centers, the challenge of detecting and quantifying trace-level impurities is significant. google.com Future research must focus on developing more sensitive, specific, and rapid analytical techniques.

Chromatographic methods, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), are foundational for creating impurity profiles. chromatographyonline.com However, the initial lack of knowledge about the number and structures of potential impurities necessitates a robust screening process. chromatographyonline.com Future strategies will likely involve a multi-column screening approach using a set of dissimilar RP-HPLC columns to achieve orthogonal selectivity. chromatographyonline.com Optimization of mobile phase conditions, such as pH, is crucial for maximizing the separation of the worst-separated peak pairs. chromatographyonline.com

Beyond conventional HPLC, the integration of mass spectrometry (LC-MS) provides structural information essential for identifying unknown impurities. The development of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques will be pivotal for the unambiguous characterization of trace impurities like 4-Defluoro-4-(p-fluorophenyl) aprepitant.

Analytical TechniquePrincipleApplication in Impurity Profiling
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation based on hydrophobicity.Primary tool for routine impurity detection and quantification; method development involves optimizing column, mobile phase, and pH. chromatographyonline.com
Ultra-High-Performance Liquid Chromatography (UHPLC)Uses smaller particle size columns for higher resolution and faster analysis times compared to HPLC.Improved detection of trace impurities and faster screening of synthetic batches.
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of LC with the mass analysis capabilities of MS.Identification of unknown impurities by providing molecular weight and fragmentation data. openreview.net
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements.Enables determination of elemental composition for unknown impurities, facilitating structure elucidation.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed information about the molecular structure.Definitive structural confirmation of isolated impurities.

Mechanistic Studies on the Biological Impact of Impurities on NK1 Receptor Systems

Impurities in a drug substance are not merely a matter of purity; they can possess their own pharmacological or toxicological profiles. tandfonline.com A structural analog of aprepitant, such as this compound, could theoretically interact with the NK1 receptor system. Aprepitant itself is a highly selective and potent antagonist of the NK1 receptor, blocking the action of Substance P. nih.govjkscience.org

Future mechanistic studies must investigate the potential biological activity of key impurities. This involves a combination of in silico, in vitro, and potentially in vivo assays. Computational docking studies can predict whether an impurity is likely to bind to the NK1 receptor. Subsequent in vitro radioligand binding assays can determine the binding affinity (IC50) of the impurity for the human NK1 receptor, for which aprepitant has a high affinity (IC50 = 0.1 nM). nih.gov Functional assays are then needed to ascertain whether the impurity acts as an antagonist, agonist, or has no effect on receptor signaling. nih.gov It is crucial to understand that even minor structural modifications can significantly alter a compound's interaction with its biological target. nih.gov

ParameterAprepitant (Reference)Potential Impact of an Impurity (e.g., this compound)
NK1 Receptor Binding AffinityHigh-affinity, selective antagonist. researchgate.netCould be lower, similar, or even higher; may exhibit off-target binding.
Functional ActivityAntagonist; blocks Substance P-induced signaling. nih.govCould be a weaker antagonist, a partial agonist, or inactive.
Receptor SelectivityHighly selective for NK1 over NK2 and NK3 receptors. researchgate.netMay have a different selectivity profile, potentially interacting with other tachykinin or neurotransmitter receptors. nih.gov
Pharmacokinetic ProfileCrosses the blood-brain barrier. medkoo.comStructural changes could alter absorption, distribution, metabolism, and excretion (ADME) properties.

Exploration of Novel Synthetic Routes for Aprepitant with Reduced Impurity Profiles

The most effective way to control impurities is to prevent their formation during synthesis. Research into novel synthetic routes for aprepitant that are more efficient, stereoselective, and generate fewer by-products is a critical area of investigation. The original synthesis of aprepitant was deemed not environmentally sustainable, prompting further process development. google.com

An efficient stereoselective synthesis of aprepitant has been described that utilizes a crystallization-induced asymmetric transformation to convert a 1:1 mixture of diastereomers into a single desired isomer, significantly improving the purity profile. nih.gov Another approach focuses on the economical and practical preparation of key chiral intermediates, such as (S)-3-(4-fluorophenyl)morpholin-2-one. researchgate.net The optimization of these key steps has sometimes revealed unexpected chemical rearrangements that needed to be understood and controlled. nih.gov Future work should focus on catalytic asymmetric methods and continuous flow chemistry, which can offer higher selectivity, better control over reaction conditions, and minimized impurity formation compared to traditional batch processes.

Synthetic StrategyKey FeaturesPotential for Impurity Reduction
Stereoselective Lewis Acid-Catalyzed Trans AcetalizationA key step in a practical asymmetric synthesis. medkoo.comHigh stereocontrol reduces the formation of diastereomeric impurities.
Crystallization-Induced Diastereoselective TransformationConverts an undesired diastereomer into the desired product in situ. nih.govMaximizes yield of the correct isomer while minimizing related impurities.
Convergent SynthesisFragments of the molecule are synthesized separately and then joined. medkoo.comAllows for purification of intermediates, preventing carry-over of impurities into the final steps.
Catalytic Asymmetric SynthesisUses chiral catalysts to create stereocenters with high enantiomeric excess.Reduces the need for chiral resolution steps, which can be a source of impurities.

Application of Artificial Intelligence and Machine Learning in Predicting Impurity Formation and Activity

AI/ML ApplicationDescriptionImpact on Impurity Management
Forward Reaction PredictionPredicts the products and by-products of a chemical reaction based on inputs. openreview.netProvides an early warning of potential impurities, guiding process optimization. researchgate.net
Impurity Propagation TrackingModels how impurities from raw materials or early steps are carried through and react in a multi-step synthesis. mit.eduEnables more thorough risk assessments of raw materials and intermediates. openreview.net
Inverse Structure ElucidationTranslates analytical data (e.g., MS/MS spectra) into probable chemical structures. chemrxiv.orgAccelerates the identification of unknown impurities detected during analysis. openreview.net
Activity/Toxicity Prediction (ADME/Tox)Predicts the pharmacokinetic and toxicological properties of a chemical structure. tandfonline.comAllows for early-stage hazard identification of predicted impurities, prioritizing control strategies.

Design and Synthesis of Next-Generation NK1 Receptor Probes and Analogs

The therapeutic potential of modulating the NK1 receptor extends beyond antiemesis to areas like pain, depression, and cancer. mdpi.com This has spurred significant interest in the design and synthesis of next-generation NK1 receptor antagonists and probes. Future research in this area is focused on creating analogs with improved properties, such as enhanced potency, longer duration of action, better central nervous system penetration, or novel mechanisms of action. nih.gov

One innovative strategy involves designing antagonists that can penetrate cells and target NK1 receptors located in intracellular compartments called endosomes, which may lead to more sustained pain relief. medicineinnovates.com This requires modifying the lipophilicity and acidity of existing antagonists. medicineinnovates.com Another approach is the creation of chimeric ligands, which combine an NK1 receptor antagonist pharmacophore with an opioid receptor agonist pharmacophore into a single molecule, aiming to produce potent and sustained analgesia. nih.gov The development of radiolabeled probes, such as [18F]SPA-RQ, is also crucial for use in Positron Emission Tomography (PET) imaging to study receptor occupancy in the brain, providing valuable information for clinical development. taylorandfrancis.com

Analog/Probe ClassDesign StrategyIntended Improvement/Application
Endosomally-Targeted AntagonistsModify lipophilicity and acidity to enhance intracellular retention. medicineinnovates.comProvide more potent and long-lasting disruption of pain signaling from within the cell. medicineinnovates.com
Chimeric Opioid-NK1 LigandsCombine pharmacophores for both the opioid and NK1 receptors in a single molecule. nih.govAchieve synergistic and sustained analgesic effects. nih.gov
Conformationally Constrained AnalogsUse rigid scaffolds to lock the molecule in a receptor-active conformation. nih.govImprove binding affinity and selectivity for the NK1 receptor.
Radiolabeled PET ProbesIncorporate a positron-emitting isotope (e.g., 18F) into an NK1 antagonist structure. taylorandfrancis.comEnable non-invasive imaging of NK1 receptor density and occupancy in the brain during drug development. taylorandfrancis.com

Interdisciplinary Approaches to Understand the Research Implications of Structurally Related Compounds

A comprehensive understanding of aprepitant, its impurities, and its analogs can only be achieved through interdisciplinary collaboration. The journey from a chemical entity to a therapeutic agent involves the expertise of medicinal chemists, process chemists, analytical chemists, pharmacologists, computational scientists, and clinicians.

Medicinal and Process Chemistry: Chemists design and synthesize novel analogs and develop efficient, scalable, and pure synthetic routes. medkoo.comnih.gov

Analytical Chemistry: Experts in this field develop and validate the sensitive methods required to detect, quantify, and characterize the drug substance and any related impurities. chromatographyonline.com

Pharmacology and Biology: Pharmacologists conduct the in vitro and in vivo studies necessary to determine the biological activity, efficacy, and mechanism of action of new compounds at the NK1 receptor and other potential targets. nih.govmedicineinnovates.com

Computational Science: The application of AI, ML, and molecular modeling by computational chemists helps predict impurities, elucidate structures, and forecast biological activity, thereby guiding and accelerating experimental work. researchgate.netmdpi.com

Clinical Research & Nuclear Medicine: Clinicians investigate the therapeutic potential of new NK1 antagonists in various disease models, while nuclear medicine specialists use radiolabeled probes to understand drug-receptor interactions in humans. taylorandfrancis.com

By integrating these diverse perspectives, researchers can more effectively address the challenges of drug development. For instance, the discovery of an unexpected impurity by analytical chemists can prompt process chemists to revise the synthesis, while pharmacologists and computational scientists assess its potential biological impact. This collaborative feedback loop is essential for advancing the science of NK1 receptor modulators and ensuring the development of safe and effective medicines.

Q & A

Basic: What are the key considerations in designing synthetic routes for 4-Defluoro-4-(p-fluorophenyl) aprepitant?

Answer:
Synthetic route design should prioritize regioselective fluorination and aryl coupling steps. Key steps include:

  • Intermediate purification : Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates with high fluorine-substituted aromaticity .
  • Reaction optimization : Employ factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield while minimizing defluorination side reactions .
  • Structural validation : Confirm the integrity of the p-fluorophenyl moiety via LC-MS and ¹⁹F NMR, referencing spectral data from structurally analogous compounds like 4-(4-fluorophenyl)-4-oxobutanoic acid .

Basic: How should researchers characterize the stereochemical stability of this compound under varying pH conditions?

Answer:

  • Methodological framework : Use dynamic HPLC (DHPLC) with chiral stationary phases to monitor enantiomeric excess over time. Compare retention times under acidic (pH 2–4) and neutral (pH 7) conditions to assess racemization risks .
  • Theoretical alignment : Link observations to computational models (e.g., DFT calculations) predicting protonation states that influence stereochemical lability .

Advanced: What experimental strategies resolve contradictions between in vitro receptor-binding assays and in vivo pharmacokinetic (PK) data for this compound?

Answer:

  • Controlled variable analysis : Isolate factors like plasma protein binding (PPB) using equilibrium dialysis, correlating free drug levels with in vitro IC₅₀ values .
  • PK/PD modeling : Integrate physiologically based pharmacokinetic (PBPK) models to simulate tissue penetration, accounting for fluorophenyl-mediated changes in logP and bioavailability .
  • Meta-analysis : Cross-reference discrepancies with published analogs (e.g., aprepitant derivatives) to identify structural determinants of assay–bioactivity divergence .

Advanced: How can computational methods improve the prediction of metabolic pathways for this compound?

Answer:

  • In silico tools : Use Schrödinger’s ADMET Predictor or CypReact to map potential cytochrome P450 oxidation sites, focusing on defluorinated positions .
  • Validation workflow : Compare predictions with radiolabeled (¹⁴C) in vitro hepatocyte assays, prioritizing metabolites exceeding 10% abundance .
  • Data reconciliation : Apply machine learning (e.g., Random Forest) to resolve conflicts between predicted and observed metabolites, using datasets from fluorinated NK1 antagonists .

Advanced: What methodological frameworks address batch-to-batch variability in crystallinity during scale-up synthesis?

Answer:

  • Process analytical technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization kinetics and polymorph formation in real time .
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize anti-solvent addition rates and cooling profiles, reducing amorphous content .
  • Theoretical grounding : Align crystallization parameters with nucleation theory (e.g., Classical Nucleation Theory) to predict critical supersaturation thresholds .

Basic: What are the best practices for validating the NK1 receptor inhibition mechanism of this compound?

Answer:

  • Competitive binding assays : Use [³H]-substance P displacement studies in CHO-K1 cells expressing human NK1 receptors, with aprepitant as a positive control .
  • Signal transduction analysis : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to confirm functional antagonism, normalizing data to baseline ligand efficacy .

Advanced: How do researchers assess the impact of fluorophenyl substitution on blood-brain barrier (BBB) penetration?

Answer:

  • In vitro models : Use MDCK-MDR1 monolayers to quantify P-gp efflux ratios, comparing with parent aprepitant .
  • In silico predictors : Apply BBB score algorithms (e.g., BOILED-Egg model) incorporating logD₇.₄ and topological polar surface area (TPSA) .
  • Controlled in vivo studies : Measure brain-to-plasma ratios in rodent models via LC-MS/MS, correlating with fluorine-18 PET imaging for spatial distribution .

Basic: What analytical techniques are critical for quantifying trace defluorination byproducts?

Answer:

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF systems with negative ion mode to detect defluorinated fragments (e.g., m/z shifts of -18.9984 Da) .
  • Ion chromatography (IC) : Quantify free fluoride ions in reaction mixtures, validated against NIST-traceable standards .

Advanced: How can researchers reconcile conflicting solubility data from different thermodynamic models?

Answer:

  • Multi-model validation : Compare predictions from COSMO-RS, UNIFAC, and NRTL models with experimental shake-flask solubility measurements across pH 1–7.4 .
  • Error analysis : Apply root mean square deviation (RMSD) to identify systematic biases in model assumptions (e.g., neglecting fluorophenyl π-stacking) .

Advanced: What strategies mitigate oxidative degradation during long-term stability studies?

Answer:

  • Accelerated stability testing : Use Q₁₀ methodology under ICH guidelines (40°C/75% RH), tracking peroxide formation via HPLC-UV .
  • Antioxidant screening : Evaluate excipients (e.g., ascorbic acid, BHT) in solid dispersions using isothermal microcalorimetry (IMC) .
  • Degradant profiling : Isolate and characterize major oxidation products (e.g., quinone derivatives) using preparative TLC and ¹H/¹³C NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.